molecular formula C10H19N3O B2806407 1-{5-[(butan-2-yloxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine CAS No. 1883717-01-8

1-{5-[(butan-2-yloxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine

Cat. No.: B2806407
CAS No.: 1883717-01-8
M. Wt: 197.282
InChI Key: KFTYUBDZIXFVKR-UHFFFAOYSA-N
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Description

1-{5-[(butan-2-yloxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butan-2-yloxymethyl group and a methyl group attached to the pyrazole ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(butan-2-yloxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine typically involves multi-step organic reactions. One common method is the condensation of 1-methylpyrazole with butan-2-yloxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a dihydropyrazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-{5-[(butan-2-yloxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-{5-[(butan-2-yloxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-4-8(2)14-7-10-9(5-11)6-12-13(10)3/h6,8H,4-5,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTYUBDZIXFVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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